Methyl 7-methoxybenzo[b]thiophene-5-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 7-methoxybenzo[b]thiophene-5-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . These reactions typically require controlled conditions such as specific temperatures and solvents to ensure high yields and purity.
Chemical Reactions Analysis
Methyl 7-methoxybenzo[b]thiophene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiol derivatives.
Scientific Research Applications
Methyl 7-methoxybenzo[b]thiophene-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-methoxybenzo[b]thiophene-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Methyl 7-methoxybenzo[b]thiophene-5-carboxylate can be compared with other similar compounds, such as:
Methyl benzo[b]thiophene-2-carboxylate: This compound has a similar structure but lacks the methoxy group at the 7-position, which may result in different chemical and biological properties.
Methyl 7-methoxy-5-methylbenzo[b]thiophene-2-carboxylate: This compound has an additional methyl group at the 5-position, which can influence its reactivity and applications.
Biological Activity
Methyl 7-methoxybenzo[b]thiophene-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
This compound features a benzothiophene core with a methoxy group at the 7-position and a carboxylate ester functional group. Its molecular formula is C11H10O3S with a molecular weight of approximately 222.26 g/mol. The unique structural attributes contribute to its reactivity and biological properties.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar benzothiophene structures can induce programmed cell death (apoptosis) through mechanisms involving mitochondrial pathways and DNA intercalation.
Case Studies
- Cytotoxicity Evaluation : In one study, this compound was evaluated alongside other benzoselenophene analogues against SK-OV3 and NCI-N87 cell lines. The results indicated that the compound demonstrated significant cytotoxicity, with IC50 values comparable to more potent analogues, suggesting its potential as an anticancer agent .
- Mechanism of Action : The compound's mechanism appears to involve DNA alkylation, which enhances its reactivity and selectivity towards cancer cells. This is supported by findings that show substituents at the C-7 position enhance cytotoxicity through additional noncovalent interactions with DNA .
Antimicrobial Properties
This compound has also been studied for its antimicrobial activity against various bacterial and fungal strains.
Antibacterial Activity
In antimicrobial assays, the compound exhibited activity against several strains, including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were assessed using standard methods such as broth dilution techniques .
Antifungal Activity
The compound also showed antifungal properties against strains like Candida albicans and Aspergillus niger. The efficacy was measured using disc diffusion methods, where it displayed a broad spectrum of activity comparable to standard antifungal agents .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 6-methoxybenzo[b]thiophene-2-carboxylate | Methoxy group at position 6 | Different substitution pattern affecting reactivity |
Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate | Chlorine substituent altering electronic properties | Potentially enhanced biological activity |
Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate | Hydroxyl group instead of methoxy | Increased polarity and potential for hydrogen bonding |
This table illustrates how variations in substitution patterns can influence biological reactivity and overall efficacy.
Properties
Molecular Formula |
C11H10O3S |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
methyl 7-methoxy-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-13-9-6-8(11(12)14-2)5-7-3-4-15-10(7)9/h3-6H,1-2H3 |
InChI Key |
MSKUNCMDULMIFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=CS2 |
Origin of Product |
United States |
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